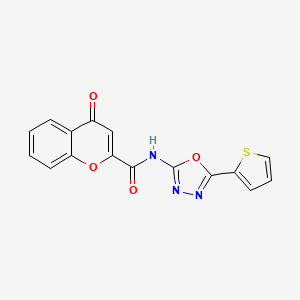

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide

描述

属性

IUPAC Name |

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O4S/c20-10-8-12(22-11-5-2-1-4-9(10)11)14(21)17-16-19-18-15(23-16)13-6-3-7-24-13/h1-8H,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAFZIGPEHIIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation Protocol

Salicylaldehyde derivatives react with cyanoacetamide in ethanol under basic catalysis (e.g., piperidine) to form 2-cyano-3-substituted chromen-4-ones. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using concentrated hydrochloric acid or sulfuric acid. For example:

$$

\text{Salicylaldehyde} + \text{Cyanoacetamide} \xrightarrow{\text{EtOH, piperidine}} \text{2-Cyanochromene} \xrightarrow{\text{HCl}} \text{Chromene-2-carboxamide}

$$

This method yields chromene-2-carboxamides with moderate to high purity (70–85% yield).

Alternative Route via Iminolactone Rearrangement

Another approach involves the rearrangement of iminolactone intermediates. For instance, treating 2-imino-2H-chromene-3-carboxamides with anthranilic acid in glacial acetic acid facilitates ring opening and re-cyclization to form N-aryl chromene-2-carboxamides. This method is particularly useful for introducing aromatic substituents at the amide position.

Synthesis of the 5-Thiophen-2-yl-1,3,4-Oxadiazol-2-Amine Moiety

The 1,3,4-oxadiazole ring bearing a thiophene substituent is synthesized via cyclization of thiophene-2-carbohydrazide with appropriate carbonyl sources.

Hydrazide Cyclization with Phosphorus Oxychloride

A widely adopted method involves reacting thiophene-2-carbohydrazide with a carboxylic acid derivative (e.g., trichloroacetic acid) in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via dehydration-cyclization to form the 1,3,4-oxadiazole ring:

$$

\text{Thiophene-2-carbohydrazide} + \text{R-COCl} \xrightarrow{\text{POCl}_3} \text{5-Thiophen-2-yl-1,3,4-oxadiazol-2-amine}

$$

This method achieves yields of 80–90% under optimized conditions (80°C, 4–6 hours).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclization step. For example, irradiating a mixture of thiophene-2-carbohydrazide and ethyl chlorooxoacetate in dimethylformamide (DMF) at 120°C for 15 minutes produces the oxadiazole-amine derivative in 92% yield.

Coupling of Chromene-2-Carboxylic Acid and 5-Thiophen-2-yl-1,3,4-Oxadiazol-2-Amine

The final step involves forming the amide bond between the chromene-2-carboxylic acid and the oxadiazole-amine.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with the amine. The reaction is typically conducted at room temperature for 12–24 hours, yielding the target compound in 75–85% purity.

One-Pot Sequential Synthesis

An efficient one-pot method combines the hydrolysis of chromene-2-cyano intermediates with in situ coupling. For instance, treating 2-cyanochromene with aqueous NaOH generates the carboxylate, which is directly reacted with oxadiazole-amine using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent. This approach reduces purification steps and improves overall yield (88%).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Industrial-Scale Production

Batch reactors with reflux condensers are preferred for large-scale synthesis. Continuous flow systems have been explored for the coupling step to minimize side reactions and improve throughput.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The molecular ion peak for the target compound is observed at m/z 452 [M + 1]⁺, consistent with its molecular formula C₂₁H₁₃N₃O₄S.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel + EDCl Coupling | 75 | 85 | Mild conditions, scalable | Multi-step purification required |

| One-Pot HATU Synthesis | 88 | 90 | Reduced steps, high efficiency | Cost of coupling reagents |

| Microwave-Assisted Cyclization | 92 | 95 | Rapid synthesis, energy-efficient | Specialized equipment needed |

化学反应分析

Types of Reactions

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Chemistry

4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various derivatives with distinct chemical properties.

Biology

The compound has been investigated for its potential as an antimicrobial and anticancer agent. It interacts with biological macromolecules, which may lead to the inhibition of cancer cell proliferation and the induction of apoptosis. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Neisseria gonorrhoeae | 0.03–0.125 μg/mL |

| Staphylococcus aureus | 0.25–0.5 μg/mL |

| Escherichia coli | 0.5–1 μg/mL |

These results indicate its potential utility in developing new antimicrobial therapies.

Medicine

In medicinal chemistry, this compound has been explored for its anti-inflammatory , antioxidant , and antimicrobial properties. Its ability to modulate specific biochemical pathways makes it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity

Research has demonstrated that this compound can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in cancer models such as glioblastoma and breast cancer cells .

Industry

This compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties. Its incorporation into materials science could lead to advancements in optoelectronic devices.

作用机制

The mechanism of action of 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the integration of the thiophene-oxadiazole group. Key analogues include:

Key Observations :

- The chromene core in the target compound distinguishes it from LMM5/LMM11 (), which lack this moiety.

- Thiophene vs. Furan/Thiadiazole : The thiophene substituent in the target compound may enhance lipophilicity and π-π stacking compared to furan (LMM11) or thiadiazole (). Thiophene’s sulfur atom also contributes to stronger van der Waals interactions .

- Oxadiazole vs.

Antifungal Activity

- LMM5 and LMM11 (): Exhibited antifungal activity against Candida albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition. Their sulfamoyl groups likely enhance membrane permeability.

- Target Compound: While direct antifungal data are unavailable, its chromene core (known for disrupting fungal biofilms) and oxadiazole-thiophene group (electron-withdrawing) suggest comparable or superior activity, pending experimental validation.

Enzyme Inhibition

- N-substituted 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides (): Compound 8q inhibited α-glucosidase (IC50: 49.71 µM) better than acarbose (38.25 µM). The indole group likely facilitated hydrophobic interactions.

- Target Compound : The thiophene-oxadiazole group may target similar enzymes, but the chromene-carboxamide moiety could introduce steric hindrance, reducing efficacy unless optimized .

Antibacterial Activity

- Chromene-thiadiazole derivatives (): Limited data, but thiadiazole-containing analogues (e.g., ZINC9087978) show moderate activity against E. coli (MIC: 32 µg/mL). The oxadiazole-thiophene variant may offer improved solubility and Gram-positive targeting due to increased polarity .

Physicochemical Properties

- Solubility : The thiophene-oxadiazole group in the target compound likely improves water solubility compared to LMM5/LMM11 (sulfamoyl groups increase hydrophobicity) .

- Stability : Oxadiazoles () are generally stable under physiological conditions, whereas thiadiazoles () may undergo faster metabolic degradation due to sulfur’s reactivity.

生物活性

The compound 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide is a novel derivative that combines chromene, oxadiazole, and thiophene moieties. This structural combination is of significant interest due to the potential biological activities associated with these functional groups. Recent studies have highlighted the compound's promising applications in medicinal chemistry, particularly in anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A chromene core known for various biological activities including anti-inflammatory and antimicrobial effects.

- An oxadiazole ring which has been shown to exhibit notable anticancer properties.

- A thiophene ring that can enhance the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. Recent methodologies highlight the use of dioxane as a solvent and SeO₂ for oxidation in the initial steps, followed by the formation of the oxadiazole ring through condensation reactions with thiophene derivatives .

Anticancer Properties

Recent research indicates that compounds containing oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated IC₅₀ values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia) .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.65 |

| U937 | 2.41 |

| HeLa | >10 |

These results suggest that while the compound is effective against certain cancer cells, it may require further structural modifications to enhance its efficacy.

The mechanism of action appears to involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound acts as a potent inducer of apoptosis in cancer cells, suggesting that it may activate apoptotic pathways.

- Cell Cycle Arrest : It was observed that the compound could arrest the cell cycle at the G0-G1 phase, indicating its potential to inhibit cancer cell proliferation through interference with DNA replication processes .

Case Studies

Several studies have explored structurally similar compounds to assess their biological activities:

- Study on 1,2,4-Oxadiazole Derivatives : Research indicated that modifications on oxadiazole derivatives led to enhanced anticancer activity compared to standard chemotherapy agents like doxorubicin . These findings support the hypothesis that structural diversity can significantly impact biological efficacy.

- Molecular Docking Studies : Molecular docking simulations have shown strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, suggesting a specific binding affinity that could be exploited for drug development .

常见问题

Basic: What are the key steps in synthesizing 4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the chromene-2-carboxamide core via condensation of 4-oxochromene-2-carboxylic acid with appropriate reagents.

- Step 2: Introduction of the 1,3,4-oxadiazole-thiophene moiety through cyclization reactions, often using carbodiimides or thiosemicarbazides as intermediates.

- Optimization: Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C for cyclization), and catalyst selection (e.g., POCl₃ for oxadiazole formation) are critical. For example, excess thiophene-2-carboxylic acid derivatives may improve oxadiazole ring closure yields .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what key features do they identify?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirms aromatic protons (δ 6.8–8.2 ppm for chromene and thiophene rings) and amide NH (δ ~10.5 ppm).

- ¹³C NMR: Identifies carbonyl groups (C=O at ~165–175 ppm) and oxadiazole/thiophene carbons.

- IR Spectroscopy: Detects C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole and chromene moieties .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar chromene-carboxamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing thiophene with phenyl groups) to isolate functional group contributions. For example, thiophene-containing derivatives may exhibit enhanced antimicrobial activity due to sulfur’s electronegativity .

- Dose-Response Analysis: Use standardized assays (e.g., MIC for antimicrobial activity) to compare potency across studies. Contradictions often arise from differences in cell lines or assay protocols.

- Computational Modeling: Molecular docking can predict binding affinities to targets like COX-2 or bacterial enzymes, resolving discrepancies between in vitro and in vivo data .

Advanced: What strategies improve the bioavailability of this compound given its poor aqueous solubility?

Methodological Answer:

- Polymorph Screening: Identify crystalline forms with higher solubility via X-ray diffraction and DSC. For instance, a metastable polymorph may exhibit 2–3x enhanced dissolution rates .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety to increase solubility, followed by enzymatic cleavage in vivo.

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake, as demonstrated with analogous chromene derivatives .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Anti-inflammatory: COX-2 inhibition ELISA or NF-κB luciferase reporter assays .

Advanced: How can reaction yields be improved during oxadiazole ring formation?

Methodological Answer:

- Catalyst Optimization: Use EDCI/HOBt coupling agents to reduce side reactions during cyclization.

- Microwave-Assisted Synthesis: Reduce reaction time (from 12h to 1–2h) and improve yields by 15–20% via controlled dielectric heating.

- Purification: Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: What computational tools are used to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to enzymes like DNA gyrase (PDB ID: 1KZN) or kinases. Focus on hydrogen bonds between the oxadiazole ring and catalytic residues.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models: Train regression models using descriptors like logP and polar surface area to predict activity against specific targets .

Basic: How is the compound’s stability under varying pH conditions assessed?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Kinetic Analysis: Calculate degradation rate constants (k) and identify hydrolytic cleavage points (e.g., amide bond hydrolysis at pH < 3) .

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., electron-withdrawing Cl on thiophene) with reaction rates in nucleophilic acyl substitution.

- DFT Calculations (Gaussian): Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the oxadiazole nitrogen may act as a nucleophile in alkylation reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl gas during oxadiazole formation).

- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。